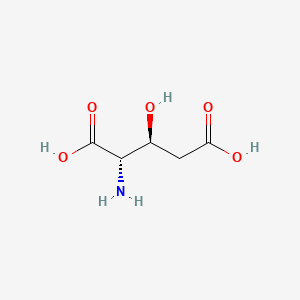
(S)-3-hydroxy-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-hydroxy-L-glutamic acid is a 3-hydroxy-L-glutamic acid.
Aplicaciones Científicas De Investigación
Neurotransmitter Function and Receptor Interaction
- Glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS). It plays a crucial role in physiological processes and is linked to various neurodegenerative disorders such as cerebral ischemia, epilepsy, Parkinson's, and Alzheimer's disease (Catarzi, Colotta, & Varano, 2007).
- Enantiomers of glutamic acid agonists, including (S)-3-hydroxy-L-glutamic acid, show varying effectiveness in displacing binding sites on rat brain synaptic membranes, indicating their relevance in excitatory potency in the CNS (Hansen, Lauridsen, Nielsen, & Krogsgaard‐Larsen, 1983).
Role in Receptor Cloning and Characterization
- Research on L-glutamic acid led to significant discoveries in neuroscience, including the cloning of the cDNA for the glutamate-binding subunit of the NMDA receptor complex. This is pivotal in understanding neurotransmitter systems and their roles in neurodegenerative diseases, brain ischemia, and epilepsy (Tilakaratne, Johnson, Alien, & Michaelis, 1991).
Synthesis and Chemical Applications
- (S)-3-hydroxy-L-glutamic acid is an attractive target for synthesis due to its biological activity and role as a chiral synthon. Efficient and stereoselective synthesis methods have been developed for related compounds (Kim, Yoo, Kwon, & Kim, 2009).
Glutamate Transporters and Regulation
- L-glutamic acid's function as a neurotransmitter is closely tied to high affinity glutamate transporters in the CNS. These transporters are crucial for terminating glutamatergic transmission and clearing neurotoxic concentrations of glutamate. Understanding their expression and regulation is important for developing pharmacological strategies in treating neurodegenerative diseases (Gegelashvili & Schousboe, 1997).
Impact on Aging and Neurodegenerative Processes
- L-Glutamate is involved in various processes including synaptic plasticity, memory formation, and neuronal viability. The complexity of its receptors, both ionotropic and metabotropic, and their regulation plays a significant role in excitotoxicity, oxidative stress, and aging (Michaelis, 1998).
Role in Collagen Mineralization and Biomedical Applications
- Glutamic acid influences collagen mineralization in biomedical applications. Its concentration affects the structure and property of mineralized composites, which is vital in the design of biomimetic scaffolds for bone tissue engineering (Bu, Yang, Shen, Liu, & Li, 2020).
Contributions to Metabolic Engineering
- Research on L-glutamate family amino acids, including (S)-3-hydroxy-L-glutamic acid, is essential in metabolic engineering, especially in the production of valuable compounds using microorganisms like Corynebacterium glutamicum (Sheng, Wu, Xu, Tan, Li, & Zhang, 2021).
Propiedades
Peso molecular |
131.13 |
|---|---|
Nombre IUPAC |
(2S,3S)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |
SMILES |
C(C(C(C(=O)O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



